molecular formula C15H18 B12642640 Pentamethylnaphthalene CAS No. 56908-81-7

Pentamethylnaphthalene

Cat. No.: B12642640
CAS No.: 56908-81-7
M. Wt: 198.30 g/mol
InChI Key: SBVWGEBOPQLCNV-UHFFFAOYSA-N
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Description

Pentamethylnaphthalene, also known as 1,2,4,6,7-pentamethylnaphthalene, is an organic compound with the molecular formula C15H18. It is a derivative of naphthalene, where five hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is advantageous due to its high selectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentamethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.

Major Products Formed

    Oxidation: Produces quinones and other oxygenated compounds.

    Reduction: Yields hydrogenated naphthalene derivatives.

    Substitution: Results in various substituted naphthalene compounds.

Scientific Research Applications

Pentamethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving aromatic hydrocarbons and their biological interactions.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentamethylnaphthalene involves its interaction with various molecular targets In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones

Comparison with Similar Compounds

Similar Compounds

    Tetramethylnaphthalene: Similar structure but with four methyl groups.

    Trimethylnaphthalene: Contains three methyl groups.

    Hexamethylnaphthalene: Has six methyl groups.

Uniqueness

Pentamethylnaphthalene is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to less methylated naphthalenes.

Properties

CAS No.

56908-81-7

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1,2,3,4,5-pentamethylnaphthalene

InChI

InChI=1S/C15H18/c1-9-7-6-8-14-12(4)10(2)11(3)13(5)15(9)14/h6-8H,1-5H3

InChI Key

SBVWGEBOPQLCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C(C2=CC=C1)C)C)C)C

Origin of Product

United States

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